Kamebanin

Vue d'ensemble

Description

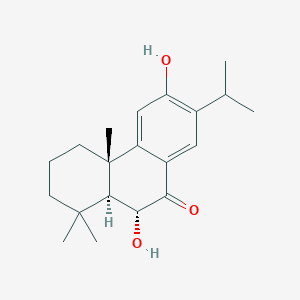

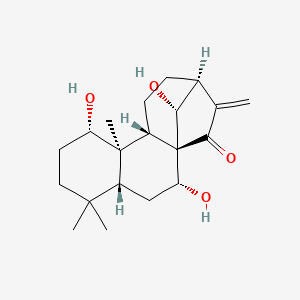

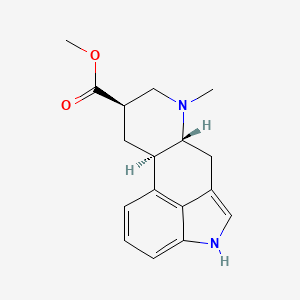

Kamebanin is a naturally occurring ent-kaurenoid diterpene isolated from the Japanese flowering plant Isodon kameba Okuyama (Isodon umbrosus). This compound has garnered significant attention due to its cytotoxic, antitumor, and antibacterial activities .

Applications De Recherche Scientifique

Kamebanin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying ent-kaurenoid diterpenes.

Biology: Investigated for its cytotoxic effects on various cell lines.

Medicine: Explored for its potential antitumor and antibacterial properties.

Mécanisme D'action

Target of Action

Kamebanin is a natural diterpenoid isolated from the Japanese flowering plant Isodon kameba Okuyama . It has shown cytotoxic and antibiotic activity . The primary targets of this compound are cancer cells, specifically HeLa and HL-60 cells . These cells are commonly used in research as models for human cervical cancer and acute promyelocytic leukemia, respectively .

Mode of Action

Its cytotoxic and antibiotic activities suggest that it may interact with cellular components or processes essential for cell survival and proliferation

Biochemical Pathways

Given its cytotoxic activity, it is likely that this compound interferes with pathways related to cell division and growth . Its antibiotic activity suggests that it may also affect bacterial metabolic or replication pathways .

Result of Action

This compound has been shown to exhibit cytotoxic activity against HeLa and HL-60 cells . This suggests that it may induce cell death or inhibit cell proliferation in these cell types . In addition, this compound has demonstrated antibiotic activity, indicating that it may inhibit the growth of certain bacteria .

Analyse Biochimique

Biochemical Properties

It is known that Kamebanin has anti-proliferative activity, suggesting that it interacts with enzymes, proteins, and other biomolecules involved in cell proliferation .

Cellular Effects

This compound has been shown to have cytotoxic effects on various types of cells . It influences cell function by inhibiting cell proliferation, which could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its cytotoxic and antibiotic activities suggest that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Kamebanin involves a multi-step process. Takahiro Suzuki and Keiji Tanino of Hokkaido University devised a synthetic route based on the one-electron reduction and cyclization of an epoxide to form a tricyclic enone . The starting material is cyclohexenone, which undergoes reduction followed by Eschenmoser-Claisen rearrangement to form an amide. Subsequent steps include epoxidation, reduction with the Schwartz reagent, and combination with an alkenyl lithium reagent. The final steps involve cyclization, dehydration, protection, and selective methylenation to yield this compound .

Industrial Production Methods

The use of macroporous absorption resin and reversed phase resin columns has been suggested for separation and purification .

Analyse Des Réactions Chimiques

Types of Reactions

Kamebanin undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to ketones or aldehydes.

Reduction: Reduction of epoxides to alcohols.

Substitution: Introduction of functional groups such as hydroxyl or acetoxy groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Schwartz reagent: Used for reduction.

Lithioacetonitrile: Used for addition reactions.

Epoxidation agents: Used for forming epoxides.

Major Products

The major products formed from these reactions include tricyclic enones, tertiary alcohols, and diketones .

Comparaison Avec Des Composés Similaires

Kamebanin is compared with other ent-kaurenoid diterpenes such as:

- Henryin

- Reniformin C

- Kamebacetal A

- Kamebacetal B

- Oridonin

This compound is unique due to its specific hydroxyl and acetoxy group configurations, which contribute to its distinct cytotoxic and antibacterial activities .

Propriétés

IUPAC Name |

(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-10-11-5-6-12-19(4)13(18(2,3)8-7-14(19)21)9-15(22)20(12,16(10)23)17(11)24/h11-15,17,21-22,24H,1,5-9H2,2-4H3/t11-,12-,13+,14-,15+,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDVMWBRICFVRW-BIGDWJEQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12[C@@H]3CC[C@@H]4[C@H]([C@@]3([C@@H](C[C@@H]1C(CC[C@@H]2O)(C)C)O)C(=O)C4=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)

![(2R,3R,4S,5S,6R)-2-[(1R,2S)-1,5-bis(3,4-dihydroxyphenyl)-1-hydroxypent-4-yn-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1631658.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1631662.png)